Avenalumic acid

Vue d'ensemble

Description

Avenalumic acid is a phenolic compound found in oats (Avena sativa). It is a derivative of hydroxycinnamic acid and is known for its antioxidant properties. This compound is part of a group of phenolic acids that contribute to the health benefits associated with oat consumption.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Avenalumic acid can be synthesized through the diazotization-dependent deamination pathway. This involves the conversion of 3-aminothis compound to this compound using nitrous acid. The reaction conditions typically include an acidic environment and controlled temperature to ensure the stability of the intermediate compounds .

Industrial Production Methods: Industrial production of this compound involves the extraction from oat grains. The process includes multiple extractions with ethanol-based solvents, followed by purification using chromatographic techniques. The extraction is usually performed at elevated temperatures to maximize yield .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones.

Reduction: It can be reduced to its corresponding alcohol.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Corresponding alcohols.

Substitution: Various substituted phenolic compounds.

Applications De Recherche Scientifique

Antioxidant and Anti-inflammatory Properties

Avenalumic acid exhibits significant antioxidant and anti-inflammatory properties, making it a valuable compound in the cosmetic and pharmaceutical industries. Recent studies have demonstrated that derivatives of this compound can inhibit oxidative stress and inflammation by scavenging free radicals and inhibiting inflammatory mediators.

Case Study: Cosmetic Applications

- Study Findings : A patent describes novel amide derivatives of this compound that possess enhanced antioxidant properties compared to their parent compound. These derivatives were shown to effectively inhibit phospholipase A2 and 5-lipoxygenase, enzymes involved in inflammatory processes .

- Application : These properties make this compound derivatives suitable for incorporation into cosmetic formulations aimed at reducing skin inflammation and protecting against UV damage.

Biosynthesis and Genetic Studies

Recent research has focused on the biosynthetic pathways of this compound, particularly in actinomycetes. Understanding these pathways can lead to biotechnological applications in natural product synthesis.

Biosynthetic Pathway Insights

- Research Findings : A study identified a gene cluster responsible for the biosynthesis of this compound in Streptomyces sp. RI-77. The enzymes involved facilitate the conversion of 3-aminothis compound to this compound via diazotization reactions .

- Implication : This discovery opens avenues for engineered microbial production of this compound, which could be harnessed for industrial applications.

Nutritional Applications

This compound is also noted for its presence in whole grains, particularly oats, where it contributes to the antioxidant profile of these foods. Its health benefits are being explored in nutritional science.

Nutritional Benefits

- Research Findings : A study highlighted the antioxidant activity of this compound in whole oat grains, suggesting potential health benefits associated with its consumption .

- Application : This positions this compound as a functional ingredient in health foods aimed at promoting cardiovascular health and reducing oxidative stress.

Antimicrobial Activity

Emerging research indicates that this compound may possess antimicrobial properties, which could be beneficial in food preservation and therapeutic applications.

Antimicrobial Studies

- Findings : Preliminary studies suggest that compounds related to this compound demonstrate activity against certain bacterial strains, indicating potential use as natural preservatives or therapeutic agents .

- Application : Further exploration could lead to the development of natural antimicrobial agents derived from this compound for use in food safety or clinical settings.

Data Table: Summary of this compound Applications

| Application Area | Key Findings | Potential Uses |

|---|---|---|

| Antioxidant Properties | Effective free radical scavenger | Cosmetics, skincare products |

| Anti-inflammatory Effects | Inhibits inflammatory mediators | Anti-inflammatory drugs |

| Biosynthesis | Identified gene clusters for biosynthesis | Biotechnological production |

| Nutritional Benefits | Contributes to antioxidant profile in oats | Health foods, dietary supplements |

| Antimicrobial Activity | Activity against specific bacterial strains | Natural preservatives, therapeutic agents |

Mécanisme D'action

Avenalumic acid exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress in biological systems. The compound interacts with various molecular targets, including enzymes and signaling pathways involved in inflammation and cell proliferation .

Comparaison Avec Des Composés Similaires

p-Coumaric Acid: Another hydroxycinnamic acid derivative with similar antioxidant properties.

Ferulic Acid: Known for its strong antioxidant activity and presence in various plant-based foods.

Caffeic Acid: Exhibits antioxidant, anti-inflammatory, and anticancer properties.

Uniqueness of Avenalumic Acid: this compound is unique due to its specific occurrence in oats and its role in plant defense. Its distinct biosynthetic pathway involving diazotization-dependent deamination sets it apart from other phenolic acids .

Activité Biologique

Avenalumic acid, a compound derived from oats (Avena sativa), is part of a broader class of phenolic compounds known as avenanthramides (AVAs). These compounds have garnered significant attention due to their diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Biosynthesis

This compound is structurally related to p-coumaric acid and other hydroxycinnamic acids. Its biosynthesis begins with the conversion of phenylalanine to trans-cinnamic acid, followed by hydroxylation to p-coumaric acid. This process involves several key enzymes, including phenylalanine ammonia-lyase (PAL) and 4-coumarate-CoA ligase (4CL) . The proposed biosynthetic pathway includes the condensation of p-coumaroyl-CoA with malonyl-CoA, leading to the formation of intermediates that are subsequently converted into this compound through a series of enzymatic reactions .

Biological Activities

1. Antioxidant Properties

this compound exhibits significant antioxidant activity, which is crucial for neutralizing free radicals and preventing oxidative stress. Studies have shown that it can enhance the antioxidant capacity of oat extracts, contributing to overall health benefits .

2. Anti-Inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It has been shown to modulate cellular processes involved in inflammation, particularly in vascular smooth muscle cells (VSMCs) . In vitro studies demonstrated that avenanthramides can inhibit inflammatory cytokines and reduce the expression of adhesion molecules in endothelial cells, suggesting a protective role against cardiovascular diseases .

3. Anticancer Potential

The antiproliferative effects of this compound have been explored in various cancer models. In clinical trials and cell culture studies, it was observed that compounds derived from oats, including avenanthramides, exhibited significant inhibition of cancer cell growth, particularly in breast and colon cancer cells . This suggests a potential role for this compound in chemoprevention strategies.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Study on Human Endothelial Cells : A study conducted on human aortic endothelial cells revealed that avenanthramides modulate inflammation-related pathways, suggesting their potential for cardiovascular protection .

- Skin Health Applications : this compound has been incorporated into dermatological formulations due to its ability to alleviate symptoms associated with atopic dermatitis and eczema. Clinical evaluations have shown improvements in skin hydration and reduction in inflammation .

Research Findings

Recent research has focused on elucidating the biosynthetic pathways and enhancing the yield of this compound through biotechnological approaches. For instance, genome mining techniques have identified gene clusters responsible for its biosynthesis in actinomycetes, which could pave the way for microbial production methods .

Summary Table of Biological Activities

Analyse Des Réactions Chimiques

Key Enzymatic Reactions

| Enzyme | Reaction Type | Substrate | Product | Cofactors/Co-substrates |

|---|---|---|---|---|

| AvaA6 | Diazotization | 3-AAA | 3-DAA | Nitrous acid (HNO₂) |

| AvaA7 | Denitrification (hydride transfer) | 3-DAA | Avenalumic acid | NADPH |

Kinetic Data :

Comparative Analysis with Related Pathways

The ava cluster in Streptomyces contrasts with the cma cluster in Kutzneria albida, which produces p-coumaric acid:

Experimental Findings

-

Heterologous Expression : Heterologous expression of the ava cluster in Streptomyces albus confirmed its role in this compound biosynthesis, with 3-DAA detected as an intermediate .

-

Substrate Flexibility :

-

NADPH Dependency : AvaA7 strictly requires NADPH for hydride transfer, with no activity observed with NADH .

This pathway represents a rare example of enzymatic diazo group formation in natural product biosynthesis, offering potential applications in biocatalysis and synthetic biology. The kinetic and structural insights into AvaA6/AvaA7 provide a foundation for engineering enzymes to optimize the production of this compound derivatives.

Propriétés

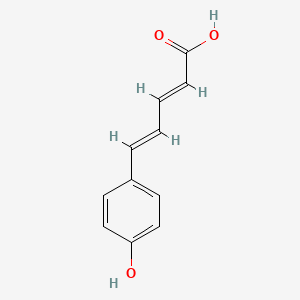

IUPAC Name |

(2E,4E)-5-(4-hydroxyphenyl)penta-2,4-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h1-8,12H,(H,13,14)/b3-1+,4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYTUYSFBHDJRH-ZPUQHVIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC=CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C=C/C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701233110 | |

| Record name | (2E,4E)-5-(4-Hydroxyphenyl)-2,4-pentadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701233110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135754-92-6 | |

| Record name | (2E,4E)-5-(4-Hydroxyphenyl)-2,4-pentadienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135754-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Avenalumic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135754926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E,4E)-5-(4-Hydroxyphenyl)-2,4-pentadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701233110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AVENALUMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DS0J94AFZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Avenalumic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040731 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is avenalumic acid and where is it found?

A1: this compound is a naturally occurring phenolic acid found in oat (Avena sativa L.) groats and hulls. [, ] It belongs to the hydroxycinnamic acid family, similar to p-coumaric acid, ferulic acid, and caffeic acid. [] this compound exists as conjugates, primarily linked to orthoaminobenzoic acids. []

Q2: How is this compound biosynthesized?

A2: Research suggests two possible biosynthetic pathways for this compound in microorganisms, both involving a diazotization-dependent deamination process:

- Pathway 1: Utilizes a gene cluster related to this compound biosynthesis found in Kutzneria albida (cma cluster). This pathway involves the enzyme CmaA6, an ATP-dependent diazotase, which catalyzes the diazotization of 3-aminocoumaric acid using nitrous acid. []

- Pathway 2: Identified in Streptomyces sp. RI-77, this pathway involves the conversion of 3-aminothis compound (3-AAA) to this compound. AvaA6 catalyzes the diazotization of 3-AAA using nitrous acid, and AvaA7 subsequently substitutes the diazo group for hydride, yielding this compound. []

Q3: What is the molecular structure of this compound?

A3: this compound is a penta-2,4-dienoic acid derivative. Its full chemical name is 5-(4'-hydroxyphenyl)-penta-2,4-dienoic acid. [] While the exact isomeric configuration found naturally is not definitively established, studies suggest a predominance of the 2-E,4-E isomer. []

Q4: Are there any analytical methods to detect and quantify this compound?

A4: While specific details on dedicated analytical methods are limited in the provided research, this compound's structure allows for detection and characterization using techniques common for phenolic compounds. These include:

- Chromatographic techniques: such as High-Performance Liquid Chromatography (HPLC) [] and Sephadex LH-20 column chromatography [] can separate this compound from other compounds in oat extracts.

- Spectroscopic methods: such as Ultraviolet-visible (UV-Vis) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) can confirm its identity and provide structural information. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.